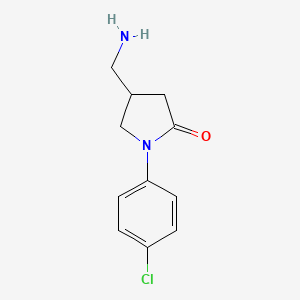

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one

CAS No.: 1082524-78-4

Cat. No.: VC3360347

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082524-78-4 |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C11H13ClN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2 |

| Standard InChI Key | QOLMBFOCCBCENO-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN |

| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN |

Introduction

Chemical Structure and Classification

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one belongs to the broader family of pyrrolidinone derivatives with structural similarity to nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one). This compound features a five-membered pyrrolidinone ring with an aminomethyl group at the 4-position and a 4-chlorophenyl substituent attached to the nitrogen atom at position 1 . The compound represents a specific chemical modification of the basic nebracetam structure, where a chlorine atom has been introduced at the para position of the phenyl ring.

Basic Structural Components

The molecule consists of three key structural elements:

-

A pyrrolidin-2-one core ring system (lactam)

-

An aminomethyl (-CH₂NH₂) functional group at the 4-position of the pyrrolidine ring

-

A 4-chlorophenyl substituent attached to the nitrogen at position 1

This structural arrangement creates a molecule with multiple functional groups that can potentially interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic associations.

Relation to Nebracetam and Racetams

Chemical Properties and Characteristics

Molecular Properties

Based on comparative analysis with structurally related compounds, the following properties can be estimated for 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O |

| Molecular Weight | ~224.69 g/mol |

| Physical State | Likely a crystalline solid |

| Functional Groups | Amide, primary amine, halogen |

| Chirality | Chiral center at C-4 of pyrrolidine |

The presence of a chlorine atom in the para position of the phenyl ring likely influences the compound's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier compared to the unsubstituted analog.

Chemical Reactivity

The primary amine group (-NH₂) at the end of the aminomethyl chain represents a reactive center that can participate in various chemical transformations:

-

Formation of amides through acylation

-

Schiff base formation with aldehydes and ketones

-

Salt formation with acids

Synthesis Methodologies

Standard Synthetic Approach

Based on documented synthetic routes for nebracetam analogs, 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one can be synthesized through a multi-step process starting from itaconic acid and 4-chlorobenzylamine . The standard approach (Method 1) involves six synthetic stages:

-

Condensation of itaconic acid with 4-chlorobenzylamine

-

Esterification of the resulting carboxylic acid

-

Reduction of the ester to a hydroxymethyl group

-

Conversion of the hydroxyl group to a better leaving group

-

Nucleophilic substitution with sodium azide

-

Reduction of the azide to an amine group

This method has been documented to produce related compounds with yields of approximately 40-45% across all stages .

Alternative Synthetic Route

An optimized alternative synthesis (Method 2) reduces the number of steps from six to four, avoiding the use of sodium azide, which is highly toxic and hazardous . This improved method involves:

-

Direct condensation of itaconic acid with 4-chlorobenzylamine in toluene

-

Conversion to an amide via a mixed anhydride

-

Reduction of the nitrile to an amine group

-

Purification as the hydrochloride salt

Optimized Conditions

Experimental determinations have shown that effective approaches to increase yields of target compounds include:

-

Extended heating of reaction mixtures (up to 10 hours) in the first stages of synthesis, leading to yields of approximately 93%

-

Conducting hydrogenation under hydrogen pressure of 1.5 atmospheres, yielding around 86% of the desired product

Pharmacological Profile and Activity Predictions

Structure-Activity Relationship Insights

Molecular docking studies on related compounds indicate that halogen substitution on the phenyl ring can significantly influence binding affinity and receptor interactions. According to research on similar compounds, depending on the enantiomeric configuration, these molecules can form stable complexes with muscarinic acetylcholine receptors in both the orthosteric site and the extracellular vestibule (site of positive allosteric modulation) .

| Receptor Target | Binding Site | Nature of Interaction | Potential Effect |

|---|---|---|---|

| Muscarinic Acetylcholine Receptor | Orthosteric site | Competitive binding | Direct agonist activity |

| Muscarinic Acetylcholine Receptor | Extracellular vestibule | Allosteric modulation | Enhancement of natural ligand effects |

These predictions suggest that 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one could function as both a direct agonist and a positive allosteric modulator of muscarinic receptors, potentially offering dual mechanisms for enhancing cholinergic function .

Comparative Analysis with Related Compounds

Structural Variations

The 4-chlorophenyl substituent distinguishes this compound from the parent nebracetam and other derivatives studied in the literature. Comparison with other halogenated derivatives provides insight into how different substitution patterns affect biological activity:

| Compound | Halogen Position | Notable Characteristics |

|---|---|---|

| 4-(Aminomethyl)-1-(2-chlorophenyl)pyrrolidin-2-one | 2-chloro | Different electronic distribution and conformational properties |

| 4-(Aminomethyl)-1-(3-chlorophenyl)pyrrolidin-2-one | 3-chloro | Intermediate electronic effects |

| 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one | 4-chloro | Most symmetrical substitution pattern |

| 4-(Aminomethyl)-1-(3-bromophenyl)pyrrolidin-2-one | 3-bromo | Larger halogen, potentially stronger binding |

| 4-(Aminomethyl)-1-(2-fluorophenyl)pyrrolidin-2-one | 2-fluoro | Smallest halogen, potentially strongest electronic effects |

These variations in halogen type and position can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds .

Electronic and Steric Effects

The para-chloro substitution in 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one confers specific electronic and steric properties:

-

The electron-withdrawing nature of chlorine affects the electron density of the phenyl ring

-

The para position creates a symmetrical distribution of electronic effects

-

The size of the chlorine atom introduces steric bulk that may influence receptor fit

-

The lipophilicity of the chlorine enhances membrane permeability

These factors collectively contribute to the compound's potential biological activity profile and may offer advantages over unsubstituted analogs in certain therapeutic contexts.

Research Implications and Future Directions

Opportunities for Structural Optimization

The current research on nebracetam analogs indicates several promising directions for further structural modifications:

-

Investigation of different halogen substituents at various positions on the phenyl ring

-

Exploration of enantiomerically pure preparations to identify optimal stereochemistry

-

Development of additional functional group modifications at the aminomethyl position

-

Creation of prodrug forms to enhance bioavailability or target specificity

These research avenues could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Analytical and Characterization Requirements

To advance research on 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one, comprehensive analytical characterization would be essential, including:

-

High-resolution mass spectrometry to confirm molecular composition

-

NMR spectroscopy (¹H and ¹³C) to verify structural features

-

X-ray crystallography to determine precise three-dimensional arrangement

-

Chromatographic purity assessment using validated methods

-

Stability studies under various environmental conditions

Such characterization would provide the foundation for standardized research protocols and potential pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume